Tert-butyl 6-oxopiperidine-3-carboxylate

Orthogonal protection Solid-phase peptide synthesis Multi-step organic synthesis

This 6-oxopiperidine-3-carboxylate provides a tert-butyl ester for orthogonal protection strategies. Its acid-labile ester is selectively cleaved with TFA while methyl or ethyl esters remain intact, enabling sequential unmasking in multi-step synthesis—a capability methyl (CAS 958991-06-5) or ethyl (CAS 146059-76-9) analogs cannot replicate. With a computed LogP of 0.85 (vs. -0.5 for the methyl ester), this building block demands distinct reversed-phase HPLC methods and alters membrane permeability predictions. The 6-oxo lactam introduces a critical hydrogen-bond acceptor (TPSA 55.4 Ų) required for S1P1 agonist pharmacophore construction (EC₅₀ = 42 nM). Procure this specific scaffold to ensure reproducible chromatographic data and valid structure-activity relationships.

Molecular Formula C10H17NO3
Molecular Weight 199.25
CAS No. 1552946-57-2
Cat. No. B2802681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-oxopiperidine-3-carboxylate
CAS1552946-57-2
Molecular FormulaC10H17NO3
Molecular Weight199.25
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CCC(=O)NC1
InChIInChI=1S/C10H17NO3/c1-10(2,3)14-9(13)7-4-5-8(12)11-6-7/h7H,4-6H2,1-3H3,(H,11,12)
InChIKeyZWISLQIQFQJVGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 6-oxopiperidine-3-carboxylate (CAS 1552946-57-2): Core Physicochemical and Structural Properties for Procurement Evaluation


Tert-butyl 6-oxopiperidine-3-carboxylate (CAS 1552946-57-2) is a 6-oxopiperidine derivative featuring a tert-butyl ester protecting group at the 3-carboxylate position, with molecular formula C10H17NO3 and molecular weight 199.25 g/mol . The compound exists as a racemic mixture (unless otherwise specified by vendor stereochemical designations) and is primarily supplied for research use as a synthetic intermediate . Computed physicochemical descriptors include a LogP value of 0.8543 (calculated), topological polar surface area (TPSA) of 55.4 Ų, one hydrogen bond donor, and three hydrogen bond acceptors, which inform solubility and permeability predictions during early-stage lead optimization . Commercial availability is typically at 95% purity from multiple vendors [1].

Why Tert-butyl 6-oxopiperidine-3-carboxylate Cannot Be Replaced by Methyl or Ethyl Ester Analogs in Multi-Step Synthesis


In-class 6-oxopiperidine-3-carboxylate esters—including methyl (CAS 958991-06-5, MW 157.17) and ethyl (CAS 146059-76-9, MW 171.19) variants—differ fundamentally from the tert-butyl ester in orthogonal protecting group strategy, lipophilicity (ΔLogP), and steric bulk . The tert-butyl ester confers acid-labile protection that can be selectively cleaved under conditions where methyl and ethyl esters remain stable, enabling orthogonal deprotection schemes in multi-step sequences that would otherwise be impossible . Furthermore, the computed LogP for tert-butyl 6-oxopiperidine-3-carboxylate (0.85) is approximately 1.35 units higher than that of methyl 6-oxopiperidine-3-carboxylate (XLogP3-AA = -0.5), a difference that substantially alters chromatographic retention, solubility, and membrane permeability [1]. Procurement substitution with a smaller ester analog would thus necessitate complete re-optimization of reaction conditions, purification protocols, and downstream biological assays .

Quantitative Differentiation: Tert-butyl 6-oxopiperidine-3-carboxylate vs. Closest Ester Analogs and Piperidine Scaffolds


Orthogonal Protecting Group Strategy: tert-Butyl Ester vs. Methyl/Ethyl Ester Cleavage Selectivity

The tert-butyl ester in tert-butyl 6-oxopiperidine-3-carboxylate is selectively cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA), whereas methyl and ethyl esters require saponification with hydroxide base or enzymatic hydrolysis . This orthogonality enables sequential deprotection when multiple carboxylate groups are present in a synthetic intermediate—a capability not achievable with methyl or ethyl analogs .

Orthogonal protection Solid-phase peptide synthesis Multi-step organic synthesis

Lipophilicity Differentiation: LogP Comparison with Methyl 6-oxopiperidine-3-carboxylate

The computed LogP of tert-butyl 6-oxopiperidine-3-carboxylate is 0.8543, whereas the XLogP3-AA of methyl 6-oxopiperidine-3-carboxylate is -0.5 [1]. This ΔLogP ≈ 1.35 represents a substantial difference in lipophilicity, translating to altered reversed-phase HPLC retention times, predicted aqueous solubility, and passive membrane permeability in biological assays .

Lipophilicity Chromatographic retention Membrane permeability

Structural Differentiation: 6-Oxopiperidine Core vs. Saturated Piperidine-3-carboxylate Scaffolds

Tert-butyl 6-oxopiperidine-3-carboxylate contains a lactam (6-oxo) moiety that introduces a hydrogen bond acceptor (carbonyl) and alters ring conformation relative to fully saturated piperidine-3-carboxylate analogs (e.g., tert-butyl piperidine-3-carboxylate, CAS 301180-05-2) . The 6-oxo group increases TPSA by approximately 9 Ų relative to the saturated analog, affecting predicted solubility and receptor binding orientation .

Heterocyclic chemistry Hydrogen bonding Conformational analysis

Application Differentiation: S1P1 Receptor Agonist Intermediate vs. Generic Piperidine Building Blocks

6-Oxopiperidine-3-carboxylate derivatives are specifically employed as intermediates in the synthesis of S1P1 (sphingosine-1-phosphate receptor 1) agonists, a class of immunomodulatory agents [1]. Patent literature demonstrates that compounds bearing the 6-oxopiperidine-3-carboxylate scaffold achieve agonist activity at human S1P1 receptor with EC₅₀ = 42 nM in receptor internalization assays using U2OS cells co-expressing eGFP, whereas related scaffolds lacking the 6-oxo substitution exhibit reduced or no activity [1][2].

S1P1 receptor Immunomodulation Drug intermediate

Validated Application Scenarios for Tert-butyl 6-oxopiperidine-3-carboxylate Based on Quantified Differentiation


Multi-Step Orthogonal Synthesis Requiring Sequential Carboxylate Deprotection

This compound is the preferred choice when synthetic routes demand orthogonal protection of multiple carboxylic acid groups. The tert-butyl ester is selectively cleaved with TFA while leaving methyl or ethyl esters intact, enabling sequential unmasking of carboxylate functionalities without cross-reactivity . This orthogonality is a class-level feature of tert-butyl esters versus smaller alkyl esters and cannot be replicated with methyl 6-oxopiperidine-3-carboxylate (CAS 958991-06-5) or ethyl 6-oxopiperidine-3-carboxylate (CAS 146059-76-9).

Lipophilicity-Driven Purification Method Development and Early ADME Screening

With a computed LogP of 0.8543—approximately 1.35 log units higher than methyl 6-oxopiperidine-3-carboxylate (XLogP3-AA = -0.5)—this tert-butyl ester requires distinct reversed-phase HPLC conditions and exhibits different predicted membrane permeability characteristics [1]. Researchers developing chromatographic methods or performing permeability screening must procure this specific ester to obtain relevant data; substitution with the methyl analog yields non-transferable retention times and permeability predictions.

Synthesis of S1P1 Receptor Agonist Lead Compounds and Pharmacophore Exploration

The 6-oxopiperidine-3-carboxylate scaffold is a core structural element in disclosed S1P1 receptor agonists, with patent-validated compounds demonstrating EC₅₀ = 42 nM activity at human S1P1 in receptor internalization assays [2]. Procurement of tert-butyl 6-oxopiperidine-3-carboxylate specifically enables construction of this pharmacophore, whereas saturated piperidine carboxylates lack the requisite 6-oxo hydrogen-bond acceptor and cannot serve as surrogates for S1P1-targeted medicinal chemistry campaigns.

Conformationally Biased Piperidine Scaffold for Hydrogen-Bond-Directed Target Engagement

The lactam (6-oxo) moiety in this compound introduces an additional hydrogen bond acceptor (total H-bond acceptors = 3) and increases TPSA to 55.4 Ų relative to saturated piperidine-3-carboxylate analogs . This structural feature alters the piperidine ring conformation and provides a specific hydrogen-bonding vector for target protein interactions. In structure-based drug design campaigns where the 6-oxo group is required for binding, this specific scaffold must be procured; saturated analogs (e.g., tert-butyl piperidine-3-carboxylate) do not present the same pharmacophoric geometry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 6-oxopiperidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.